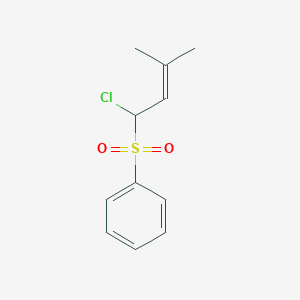
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both a chlorinated alkene and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the chlorination of 3-methylbut-2-ene followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the chlorination step might use thionyl chloride (SOCl₂) in the presence of a base, while the sulfonylation step could involve the use of sulfonyl chloride (RSO₂Cl) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated alkene moiety can undergo electrophilic addition reactions, further modifying the target molecules .
Comparison with Similar Compounds
Similar Compounds
- γ,γ-Dimethylallyl chloride
- Prenyl chloride
- 3-Methyl-2-butenyl chloride
- 3-Methylcrotyl chloride
- 3,3-Dimethylallyl chloride
- 1-Chloro-3-methyl-2-butene
- Isoprenyl chloride
Uniqueness
What sets (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene apart from these similar compounds is the presence of both a chlorinated alkene and a sulfonyl group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
84602-95-9 |
|---|---|
Molecular Formula |
C11H13ClO2S |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
(1-chloro-3-methylbut-2-enyl)sulfonylbenzene |
InChI |
InChI=1S/C11H13ClO2S/c1-9(2)8-11(12)15(13,14)10-6-4-3-5-7-10/h3-8,11H,1-2H3 |
InChI Key |
XXTBTISKIUQWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(S(=O)(=O)C1=CC=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


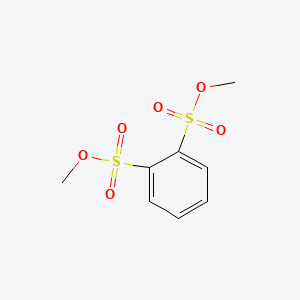
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
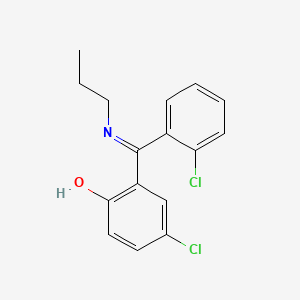
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
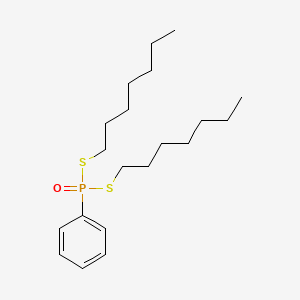
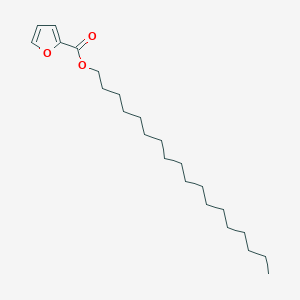
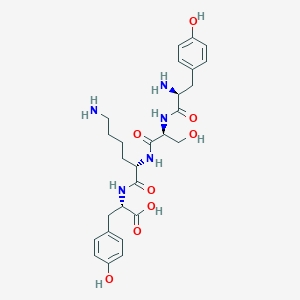
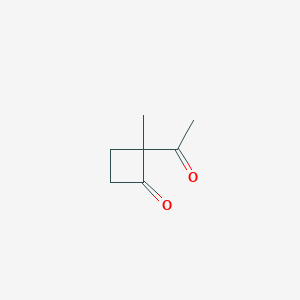

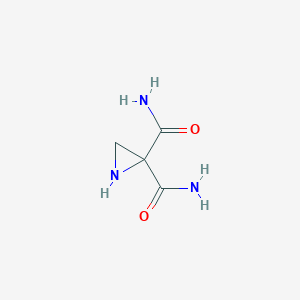

methanone](/img/structure/B14423254.png)
